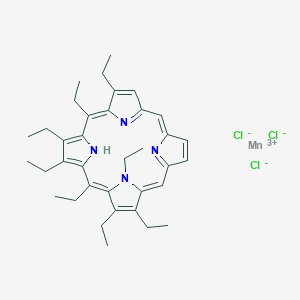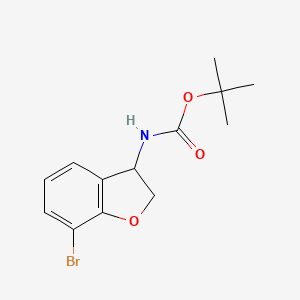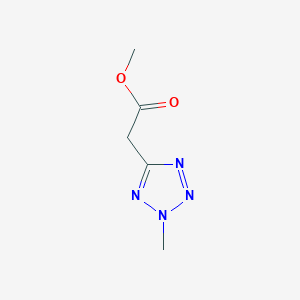
manganese(3+);2,3,5,7,8,18,20,22-octaethyl-21H-porphyrin;trichloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Manganese(3+);2,3,5,7,8,18,20,22-octaethyl-21H-porphyrin;trichloride is a complex compound that belongs to the family of metalloporphyrins. Metalloporphyrins are known for their large ring structures and ability to coordinate with metal ions, making them valuable in various scientific and industrial applications. This particular compound features manganese in the +3 oxidation state, coordinated with a porphyrin ring substituted with ethyl groups, and is further stabilized by three chloride ions.
Preparation Methods
The synthesis of manganese(3+);2,3,5,7,8,18,20,22-octaethyl-21H-porphyrin;trichloride typically involves the following steps:
Synthesis of the Porphyrin Ring: The porphyrin ring is synthesized through a series of condensation reactions involving pyrrole and aldehydes. The resulting macrocyclic structure is then substituted with ethyl groups at specific positions.
Metalation: The synthesized porphyrin is then reacted with a manganese salt, such as manganese(II) chloride, under controlled conditions to introduce the manganese ion into the porphyrin ring.
Oxidation: The manganese(II) porphyrin complex is oxidized to the manganese(III) state using an oxidizing agent like chlorine or ferric chloride.
Chemical Reactions Analysis
Manganese(3+);2,3,5,7,8,18,20,22-octaethyl-21H-porphyrin;trichloride undergoes various chemical reactions, including:
Oxidation-Reduction Reactions: The manganese center can undergo redox reactions, switching between different oxidation states. Common reagents include hydrogen peroxide and sodium borohydride.
Substitution Reactions: The chloride ions can be substituted with other ligands, such as cyanide or thiocyanate, under appropriate conditions.
Coordination Reactions: The porphyrin ring can coordinate with other metal ions or molecules, forming stable complexes.
Scientific Research Applications
Manganese(3+);2,3,5,7,8,18,20,22-octaethyl-21H-porphyrin;trichloride has a wide range of applications in scientific research:
Catalysis: It is used as a catalyst in various organic reactions, including oxidation and epoxidation reactions.
Biomedical Research: The compound is studied for its potential in photodynamic therapy, where it can generate reactive oxygen species to target cancer cells.
Environmental Chemistry: It is used in the degradation of pollutants and the treatment of wastewater.
Material Science: The compound is explored for its electronic and optical properties, making it useful in the development of sensors and photovoltaic devices.
Mechanism of Action
The mechanism of action of manganese(3+);2,3,5,7,8,18,20,22-octaethyl-21H-porphyrin;trichloride involves its ability to coordinate with various substrates and facilitate redox reactions. The manganese center can accept and donate electrons, making it an effective catalyst. The porphyrin ring provides a stable environment for the manganese ion, enhancing its reactivity and selectivity. The chloride ions help stabilize the complex and can be replaced by other ligands to modulate its activity .
Comparison with Similar Compounds
Manganese(3+);2,3,5,7,8,18,20,22-octaethyl-21H-porphyrin;trichloride is unique due to its specific substitution pattern and the presence of manganese in the +3 oxidation state. Similar compounds include:
Iron(III) porphyrin complexes: These are widely studied for their catalytic properties and are used in various oxidation reactions.
Cobalt(III) porphyrin complexes: Known for their ability to bind and activate small molecules like oxygen and carbon monoxide.
Nickel(II) porphyrin complexes: Used in electrochemical applications and as catalysts in hydrogenation reactions.
Properties
Molecular Formula |
C36H46Cl3MnN4 |
|---|---|
Molecular Weight |
696.1 g/mol |
IUPAC Name |
manganese(3+);2,3,5,7,8,18,20,22-octaethyl-21H-porphyrin;trichloride |
InChI |
InChI=1S/C36H46N4.3ClH.Mn/c1-9-22-19-25-20-23-17-18-24(37-23)21-32-26(10-2)29(13-5)36(40(32)16-8)31(15-7)35-28(12-4)27(11-3)34(39-35)30(14-6)33(22)38-25;;;;/h17-21,39H,9-16H2,1-8H3;3*1H;/q;;;;+3/p-3 |
InChI Key |
JPVZVLLMHGZGKR-UHFFFAOYSA-K |
Canonical SMILES |
CCC1=CC2=NC1=C(C3=C(C(=C(N3)C(=C4C(=C(C(=CC5=NC(=C2)C=C5)N4CC)CC)CC)CC)CC)CC)CC.[Cl-].[Cl-].[Cl-].[Mn+3] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.











![(2Z)-3-(4-chlorophenyl)-2-[2-(4-chlorophenyl)hydrazin-1-ylidene]-3-oxopropanal](/img/structure/B12334138.png)
![ethyl N-[(2Z)-2-[2-(4-methoxyphenyl)hydrazin-1-ylidene]-3-oxobutanoyl]carbamate](/img/structure/B12334139.png)
![[(3-Nitro-4-piperidin-1-ylphenyl)methylideneamino] 4-methylbenzoate](/img/structure/B12334146.png)

![(1S,4Z,6R,10R,12Z,14S,15S,17R,18S,19S,20S)-20-benzyl-6-hydroxy-10,17,18-trimethyl-2,16-dioxa-21-azatetracyclo[12.8.0.01,19.015,17]docosa-4,12-diene-3,22-dione](/img/structure/B12334163.png)
